cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylicAcid
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Overview
Description
cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic Acid is a cyclic amino acid derivative that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its unique structure, which includes a cyclopentane ring substituted with a benzylaminocarbonyl group.
Preparation Methods
The synthesis of cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic Acid involves several steps. One common method includes the reaction of cyclopentanone with benzylamine to form an intermediate, which is then subjected to further reactions to introduce the carboxylic acid group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The benzylaminocarbonyl group can undergo nucleophilic substitution reactions under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic Acid can be compared with other cyclic amino acid derivatives. Similar compounds include:
- trans-2-(Benzylaminocarbonyl)cyclopentanecarboxylic Acid
- cis-2-(Aminocarbonyl)cyclopentanecarboxylic Acid
- cis-2-(Benzylaminocarbonyl)cyclohexanecarboxylic Acid
The uniqueness of cis-2-(Benzylaminocarbonyl)cyclopentanecarboxylic Acid lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H17NO3 |
---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
2-(benzylcarbamoyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H17NO3/c16-13(11-7-4-8-12(11)14(17)18)15-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,16)(H,17,18) |
InChI Key |
OLHGUJPYWFIXRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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